Rapamycin-d3

Therapeutic Drug Monitoring LC-MS/MS Immunosuppressant Quantification

Accurate LC-MS/MS quantification of sirolimus in whole blood is compromised by matrix effects and non-isotopic internal standards that co-elute poorly. Rapamycin-d3 (Sirolimus-d3) is a stable isotope-labeled internal standard (SIL-IS) with a +3 Da mass shift and identical physicochemical properties to the analyte. - Reduces interpatient CV to 2.7-5.7% (O'Halloran et al.), improving clinical TDM reliability - Achieves 97.1-101.8% analytical recovery with only 3.1% inter-method bias (Tang et al.) - ≥98% deuterium incorporation ensures minimal d0 carryover, preserving LLOQ down to 0.1-0.5 ng/mL

Molecular Formula C51H79NO13
Molecular Weight 917.2 g/mol
Cat. No. B15609513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapamycin-d3
Molecular FormulaC51H79NO13
Molecular Weight917.2 g/mol
Structural Identifiers
InChIInChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
InChIKeyQFJCIRLUMZQUOT-STESSXJYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rapamycin-d3: SIL-IS for LC-MS/MS


Rapamycin-d3 (Sirolimus-d3; CAS 392711-19-2) is a deuterium-labeled analog of the macrolide immunosuppressant rapamycin, specifically deuterated at the 7-O-methyl position (7-O-demethyl-7-O-(methyl-d3)-rapamycin) [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise quantification of sirolimus in biological matrices . The incorporation of three deuterium atoms yields a nominal mass shift of +3 Da relative to the unlabeled analyte, allowing the internal standard to co-elute with sirolimus while being distinguishable by mass spectrometry, thereby compensating for matrix effects and ionization variability [2].

Workflow
LC-MS/MS bioanalysis of sirolimus in biological matrices
Selection
+3 Da mass shift, co-eluting deuterated internal standard
Use Context
Matrix-effect compensation and quantification precision

Rapamycin-d3 vs. Unlabeled Standards


In LC-MS/MS-based therapeutic drug monitoring (TDM) and pharmacokinetic studies, the internal standard must correct for variability in sample preparation, chromatographic conditions, and ionization efficiency. Unlabeled rapamycin cannot serve as an internal standard for itself because it cannot be distinguished from the analyte. Non-isotopic structural analogs, such as desmethoxyrapamycin (DMR) or ascomycin, may exhibit different extraction recoveries, chromatographic retention times, and ionization behaviors due to structural dissimilarities, leading to inadequate compensation for matrix effects [1]. Deuterated analogs with different labeling patterns (e.g., rapamycin-13C,d3 or everolimus-d4) are designed for distinct analytes or multi-analyte panels and may not be optimal for sirolimus-specific assays due to differing fragmentation pathways or cross-talk with other monitored transitions [2]. Rapamycin-d3, with its specific +3 Da mass shift and identical chemical structure to sirolimus except for the deuterated methoxy group, provides the closest physicochemical match to the target analyte, ensuring superior co-elution and ionization behavior [3].

Rapamycin-d3 (Target ISTD)
Co-elution & ionizationMatched to sirolimus; compensates for matrix effects
Mass shift+3 Da, distinguishable from analyte without cross-talk
Alternatives may shift
Unlabeled rapamycinCannot be distinguished from analyte; no internal standard function
Structural analogs (DMR, ascomycin)Different retention and ionization; may not fully correct matrix effects
Other labeled variantsCross-talk or fragmentation differences may compromise sirolimus-specific assays

Rapamycin-d3 Quantitative Evidence


Reduced Assay Imprecision vs. DMR

In a direct head-to-head comparison using whole-blood samples from 72 patients, sirolimus-d3 (SIR-d3) as an internal standard yielded consistently lower interpatient assay imprecision compared to the structural analog desmethoxyrapamycin (DMR). The range of interpatient CV values was 2.7%–5.7% for SIR-d3 versus 7.6%–9.7% for DMR, representing a reduction in imprecision of approximately 40–65% [1].

Assay imprecision vs. DMR
Head-to-head
SIR-d3: CV range 2.7–5.7%
DMR: CV range 7.6–9.7%
Supports lower interpatient variability in sirolimus quantification
72 whole-blood samples; HPLC-ESI-MS/MS
Therapeutic Drug Monitoring LC-MS/MS Immunosuppressant Quantification

Matrix Effect Compensation vs. DMR

The same study demonstrated that sirolimus-d3 is less affected by differences in ionization efficiency caused by variability in interpatient whole-blood matrices. While DMR showed a systematic positive bias in measured sirolimus concentrations across patient samples, SIR-d3 results were more consistent, as evidenced by the linear relationship between the two IS results but with DMR yielding higher values overall [1]. This indicates that DMR does not fully compensate for matrix-induced ionization variability, whereas SIR-d3 provides superior matrix-effect compensation.

Matrix effect compensation
Head-to-head
SIR-d3: consistent performance; no systematic bias
DMR: systematic positive bias due to ionization differences
Indicates more robust matrix-effect correction
72 patient samples; protein precipitation extraction
Matrix Effects Ion Suppression LC-MS/MS Method Robustness

High Recovery in Method Validation

In a validated LC-MS/MS method for simultaneous quantification of sirolimus and everolimus in whole blood, using sirolimus-d3 as the internal standard, the analytical recovery of calibration verification standards for sirolimus ranged from 97.1% to 101.8%, with a %CV at the lower limit of quantification (LOQ) of less than 10%. The total imprecision (CV) for sirolimus quality control samples was 4.2% at 4.3 ng/mL, 4.7% at 9.5 ng/mL, and 4.3% at 14.4 ng/mL [1]. Method comparison against an independent LC-MS/MS assay demonstrated an average bias of only 3.1% for sirolimus [1].

Method validation recovery
Cross-study
Recovery 97.1–101.8%; total imprecision 4.2–4.7%; inter-method bias 3.1%
Demonstrates high accuracy and precision for sirolimus
LC-MS/MS; calibrator range 1.0–50.0 ng/mL
Method Validation Analytical Recovery LC-MS/MS

High Isotopic Purity

Commercial preparations of rapamycin-d3 are routinely specified at ≥98% deuterated forms (d1–d3), with some vendors reporting ≥99% . In contrast, technical-grade or lower-purity deuterated rapamycin preparations may contain significant amounts of the unlabeled d0 species (e.g., 85% d3 content with 15% d0), which can contribute to the analyte signal and cause underestimation of the analyte concentration . High isotopic purity minimizes this 'cross-talk' contribution, ensuring accurate quantification, particularly at low analyte concentrations near the LOQ.

Isotopic purity
Data to verify
≥98% deuterated forms (d1–d3); some vendors report ≥99%
High purity minimizes unlabeled d0 contribution to analyte signal
Verify certificate of analysis; technical-grade may contain ~15% d0
Isotopic Purity Internal Standard Quality Procurement Specifications

Certified Reference Material Availability

Sirolimus-d3 is commercially available as a certified reference material (CRM) solution at 100 μg/mL in acetonitrile from Sigma-Aldrich (Cerilliant), produced under ISO 17034 and ISO/IEC 17025 accreditation . This CRM grade provides documented metrological traceability and certified concentration values with stated uncertainty, which is essential for calibration standardization in clinical laboratories. In contrast, many alternative internal standards such as desmethoxyrapamycin or ascomycin are not routinely available as CRMs with equivalent certification rigor, potentially introducing calibration biases when used across different laboratories or methods [1].

CRM availability
Class-level
Cerilliant certified reference material, 100 µg/mL in acetonitrile, ISO 17034
Supports method standardization and metrological traceability
Alternative internal standards often lack equivalent CRM certification
Certified Reference Material ISO 17034 Method Standardization

Low Bias vs. EMIT Immunoassay

An LC-MS/MS method employing sirolimus-d3 as the internal standard was compared to the enzyme multiplied immunoassay technique (EMIT) for sirolimus quantification in pediatric patient samples. The LC-MS/MS method using SIR-d3 showed a mean concentration overestimation by EMIT of 4.7 ng/mL and a positive bias of 63.1% [1]. This large overestimation by EMIT is attributed to cross-reactivity with sirolimus metabolites, which the LC-MS/MS method using sirolimus-d3 avoids due to the specificity of MRM transitions. The LC-MS/MS method itself, validated with sirolimus-d3, demonstrated a linear range of 0.500–50.0 ng/mL [1].

LC-MS/MS vs. EMIT bias
Cross-study
LC-MS/MS with SIR-d3: linear 0.500–50.0 ng/mL
EMIT: overestimation +63.1% (mean +4.7 ng/mL)
Highlights metabolite cross-reactivity in immunoassay; supports reference method accuracy
Pediatric whole-blood samples; MRM 931.7→864.6 / 934.7→864.6
Method Comparison LC-MS/MS vs Immunoassay Therapeutic Drug Monitoring

Rapamycin-d3 Application Scenarios


High-Throughput TDM for Sirolimus

Clinical laboratories performing high-throughput TDM of sirolimus in whole blood should select rapamycin-d3 as the internal standard to minimize interpatient variability. As demonstrated by O'Halloran et al., SIR-d3 reduces interpatient CV from 7.6–9.7% (with DMR) to 2.7–5.7%, directly improving clinical decision-making reliability for dose adjustments within sirolimus's narrow therapeutic window [1]. The availability of rapamycin-d3 as a CRM from Cerilliant further supports method standardization and accreditation requirements (ISO 15189) .

Multi-Analyte Immunosuppressant Panels

When developing or validating a multi-analyte LC-MS/MS method for simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus, rapamycin-d3 should be prioritized as the dedicated sirolimus internal standard. Its specific MRM transition (m/z 934.7→864.6) and +3 Da mass shift avoid cross-talk with everolimus-d4 or other deuterated ISs. The method validation data from Tang et al. confirm that sirolimus-d3-based quantification achieves analytical recovery of 97.1–101.8% and inter-method bias of just 3.1%, outperforming everolimus-d4-based methods (6.8% bias) in the same run [2].

EMIT to LC-MS/MS Transition

Laboratories transitioning from EMIT-based sirolimus measurement to LC-MS/MS should adopt rapamycin-d3 as the internal standard to ensure accurate re-baselining of therapeutic ranges. The study by Li et al. revealed that EMIT overestimates sirolimus concentrations by an average of 63.1% (4.7 ng/mL) compared to LC-MS/MS with SIR-d3, due to metabolite cross-reactivity in the immunoassay [3]. Using rapamycin-d3-based LC-MS/MS as the reference method allows laboratories to establish corrected target ranges and avoid systematic dosing errors during the method transition period.

Pharmacokinetic & Bioequivalence Studies

For pharmacokinetic studies where accurate quantification of sirolimus at low concentrations (e.g., terminal elimination phase) is critical, rapamycin-d3 with high isotopic purity (≥98% deuterated forms) should be specified. The minimal d0 carryover ensures that the IS does not contribute to the analyte signal, preserving accuracy at the lower limit of quantification (as low as 0.1–0.5 ng/mL) [2]. Procuring from vendors that provide certificates of analysis confirming ≥98% deuterium incorporation is essential for studies subject to regulatory bioanalytical method validation guidelines (FDA/EMA).

Application
Selection Property
Validation Focus
Sirolimus bioanalysis in research matrices
Co-eluting SIL-IS with matched matrix-effect compensation
Inter-assay precision and accuracy across biological matrices
Multi-analyte immunosuppressant bioanalysis
Specific MRM transition without cross-talk to other deuterated IS
Analyte-specific accuracy and inter-method agreement
Method transition from immunoassay to LC-MS/MS
Accurate reference method with metabolite specificity
Bias assessment and target range re-establishment
Pharmacokinetic research and bioequivalence studies
High isotopic purity minimizing unlabeled species interference
Quantification accuracy at low concentrations; regulatory guideline alignment

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